D-Glucose-18O-3

Metabolomics Quantitative Mass Spectrometry Analytical Chemistry

Quantifying endogenous glucose in complex biological matrices requires a perfectly matched isotopic internal standard to correct for matrix effects and instrument drift. D-Glucose-18O-3 (CAS 3343-70-2) is the exact solution, offering a +6 Da mass shift for baseline LC-MS resolution. • SIL-IS for absolute glucose quantification in plasma, serum, urine, and cell lysates. • Negligible kinetic isotope effect-superior to deuterated tracers for unbiased metabolic flux studies. • Position-specific 18O at C-3 enables direct probing of oxidative pathways and enzyme mechanisms. Supplied as ≥98% pure solid with multiple pack sizes and fast global shipping.

Molecular Formula C6H12O6
Molecular Weight 182.16 g/mol
Cat. No. B12396975
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-Glucose-18O-3
Molecular FormulaC6H12O6
Molecular Weight182.16 g/mol
Structural Identifiers
SMILESC(C(C(C(C(C=O)O)O)O)O)O
InChIInChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4+,5+,6+/m0/s1/i8+2
InChIKeyGZCGUPFRVQAUEE-ZBYCTBPTSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





D-Glucose-18O-3: Stable Isotope Tracer for Metabolic Analysis


D-Glucose-18O-3 (CAS 3343-70-2) is a stable, non-radioactive isotopolog of D-glucose in which three oxygen atoms are specifically substituted with the heavy, stable 18O isotope . With a molecular weight of 182.16 g/mol, it is chemically identical to unlabeled D-glucose but possesses a distinct mass shift that is detectable by mass spectrometry (MS) [1]. This compound belongs to a class of stable isotope-labeled internal standards (SIL-IS) and tracers, which are considered the 'gold standard' for accurate quantitative analysis and metabolic flux studies [2]. Its utility lies in its ability to be distinguished from its endogenous, unlabeled counterpart in complex biological matrices, enabling precise correction for sample preparation variability and instrument drift [3].

Workflow SIL-IS for MS-based glucose quantification in research matrices
Selection Mass-shifted standard with minimal kinetic isotope effect for flux studies
Use Context Oxygen-fate tracking and metabolic pathway elucidation

Why Substitution Fails for D-Glucose-18O-3


Substituting D-Glucose-18O-3 with unlabeled D-glucose, or a different isotopolog such as a 13C or 2H-labeled variant, is analytically unsound for specific applications. The use of a matched isotopic internal standard is essential to correct for matrix effects and variability in sample preparation and ionization, a core principle of quantitative MS [1]. While 13C-labeled glucose is a standard for many flux studies, 18O labeling offers a distinct advantage in experiments where the fate of oxygen atoms is the central question, such as in the study of oxidative pathways or hydrolysis reactions [2]. Critically, deuterated (2H) analogs can exhibit significant kinetic isotope effects (KIE), which can distort metabolic flux data and introduce toxicity, a problem largely absent with 18O-labeled compounds [3]. Therefore, the choice of D-Glucose-18O-3 over alternatives is driven by the specific analytical or biological question, which demands a tracer with minimal perturbation and the correct mass or atomic specificity.

Unlabeled glucose Cannot correct for matrix effects, ion suppression, or extraction variability in quantitative MS.
¹³C-labeled glucose Suited for carbon flux but does not enable oxygen-fate tracking in oxidative pathway studies.
²H-labeled glucose May introduce kinetic isotope effects that distort metabolic flux data and affect biological readouts.

D-Glucose-18O-3: Quantitative Selection Evidence


Mass Shift for Unambiguous MS Identification

D-Glucose-18O-3 provides a defined and reproducible mass shift of +6 Da relative to unlabeled D-glucose, enabling its clear differentiation and quantification as an internal standard in mass spectrometry. This is a foundational requirement for its use as a SIL-IS [1]. While alternative isotopologs like [U-13C6]glucose provide a +6 Da shift, D-Glucose-18O-3 does so by substituting oxygen atoms, a key advantage when tracking oxygen fate is required [2].

Mass shift for MS
Reported
+6 Da relative to unlabeled glucose
Enables spectral separation for accurate quantification
PubChem computed value
Metabolomics Quantitative Mass Spectrometry Analytical Chemistry

Minimal Kinetic Isotope Effect vs. 2H-Glucose

In metabolic tracing studies, D-Glucose-18O-3 offers superior fidelity compared to deuterated (2H) glucose analogs. This is because 18O exhibits a negligible kinetic isotope effect (KIE) in biological systems, whereas 2H has a significant KIE that can alter reaction rates and distort flux calculations [1]. This advantage is directly documented in studies using H₂18O, where 18O incorporation into glucose is shown to occur via well-defined mechanisms without the KIE-associated risks seen with 2H₂O [2].

Minimal KIE vs. ²H-glucose
Reported
¹⁸O KIE ≈ 1 vs. ²H KIE ~1.6
Supports unbiased metabolic flux measurement
In vivo mouse model context
Metabolic Flux Analysis In Vivo Tracer Studies Glycogen Metabolism

High Isotopic Enrichment for Accurate Quantification

The utility of D-Glucose-18O-3 as an internal standard is contingent on its high isotopic purity. While the exact enrichment value for the 18O-3 variant is not publicly available, a high isotopic enrichment of >97% is a standard specification for U-13C labeled compounds in advanced metabolomics workflows to ensure robust data [1]. The synthesis and characterization of [3-18O]glucose have been established since the 1970s, demonstrating the feasibility of achieving high positional purity for this specific isotopolog [2].

Isotopic enrichment
Data to verify
Expected >97% enrichment (class-level)
Impacts assay sensitivity and accuracy review
Specific value not publicly reported
Absolute Quantification LC-MS/MS Method Validation

Key Research Applications of D-Glucose-18O-3


Absolute Quantification in Biological Matrices

D-Glucose-18O-3 is ideally suited as a stable isotope-labeled internal standard (SIL-IS) for the absolute quantification of glucose in complex biological samples such as plasma, serum, urine, or cell lysates. Its +6 Da mass shift from unlabeled glucose allows for complete chromatographic and mass spectrometric resolution, enabling accurate correction for ion suppression, extraction losses, and instrument variability [1]. This application is essential for clinical metabolomics, diabetes research, and studies of energy metabolism where precise glucose concentration is a critical parameter.

In Vivo Gluconeogenesis and Glycogen Flux Analysis

Due to the negligible kinetic isotope effect (KIE) of 18O [2], D-Glucose-18O-3 or its metabolic products derived from 18O-water can be used as a superior tracer for quantifying metabolic fluxes through pathways like gluconeogenesis and glycogenesis. Unlike 2H-labeled tracers, which can distort flux measurements, 18O provides an unbiased readout of pathway activity, allowing for a more physiologically relevant assessment of liver metabolism in animal models and potentially in human studies. The fate of the 18O label from the C-3 position can provide specific information on glycolytic and gluconeogenic interconversions.

Oxidative Metabolism and Reaction Mechanism Studies

The position-specific labeling of D-Glucose-18O-3 makes it a powerful tool for dissecting the mechanisms of enzymatic reactions involving oxygen transfer. Studies have long used position-specific 18O-labeled glucose to trace the fate of individual oxygen atoms during chemical or enzymatic conversions, such as those catalyzed by glucose oxidase or in certain rearrangement reactions [3]. The 18O label at the C-3 position provides a unique probe for investigating oxidative steps in carbohydrate chemistry and biochemistry, offering insights not attainable with 13C or 2H labeling.

Application
Selection Property
Validation Focus
Glucose quantitation in research matrices
Mass-shifted SIL-IS for matrix-effect correction
Spectral resolution and ion suppression review
In vivo gluconeogenesis and glycogen flux
¹⁸O tracer with minimal kinetic isotope effect
Pathway flux accuracy without KIE distortion
Oxidative metabolism mechanism studies
Position-specific ¹⁸O labeling at C-3
Oxygen-transfer mechanism elucidation

Technical Documentation Hub

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31 linked technical documents
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